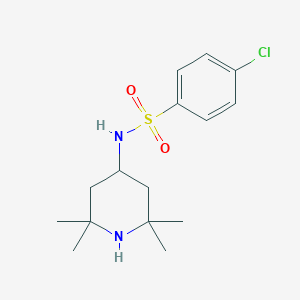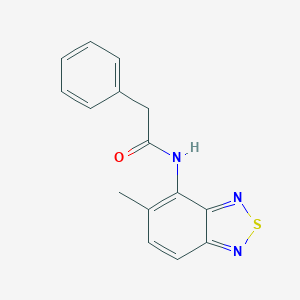
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an anti-parasitic drug for over 40 years. It was first synthesized in the 1960s and has since been used to treat Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. In recent years, Nifurtimox has also been found to have potential applications in cancer therapy.
作用機序
The mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. In cancer cells, 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been shown to induce the production of ROS, leading to oxidative stress and ultimately, apoptosis.
Biochemical and physiological effects
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria and fungi. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been extensively studied, so there is a large body of literature on its properties and potential applications. However, one limitation is that it can be toxic to cells at high concentrations, so care must be taken when using it in experiments.
将来の方向性
There are a number of potential future directions for research on 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of new analogs of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide that may have improved anti-cancer properties. Another area of interest is the study of the mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, particularly its effects on ROS production and oxidative stress. Finally, there is potential for the use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in combination with other anti-cancer drugs to improve their efficacy.
合成法
The synthesis of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves the reaction of 2-methylpyridine with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-nitro-2-furaldehyde in the presence of a base, such as triethylamine, to form 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide.
科学的研究の応用
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its anti-parasitic properties and has been used to treat Chagas disease in many countries. In recent years, there has been increasing interest in the potential use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in cancer therapy. Studies have shown that 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-4-5-10(18-9)14(16)17)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15) |
InChIキー |
RRUCAAUZCDYXHK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)